
(S)-2-Amino-N1-(cyclohexylmethyl)-N1-(2,2-diethoxyethyl)-N4-tritylsuccinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N1-(cyclohexylmethyl)-N1-(2,2-diethoxyethyl)-N4-tritylsuccinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a cyclohexylmethyl group, a diethoxyethyl group, and a trityl group attached to a succinamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N1-(cyclohexylmethyl)-N1-(2,2-diethoxyethyl)-N4-tritylsuccinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the succinamide backbone: This can be achieved by reacting succinic anhydride with an appropriate amine under controlled conditions.
Introduction of the cyclohexylmethyl group: This step involves the alkylation of the succinamide backbone with cyclohexylmethyl chloride in the presence of a base such as sodium hydride.
Addition of the diethoxyethyl group: The diethoxyethyl group can be introduced through a nucleophilic substitution reaction using diethoxyethyl chloride.
Attachment of the trityl group: The final step involves the protection of the amino group with a trityl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N1-(cyclohexylmethyl)-N1-(2,2-diethoxyethyl)-N4-tritylsuccinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethoxyethyl chloride in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-N1-(cyclohexylmethyl)-N1-(2,2-diethoxyethyl)-N4-tritylsuccinamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N1-(cyclohexylmethyl)-N1-(2,2-diethoxyethyl)-N4-tritylsuccinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N1-(cyclohexylmethyl)-N1-(2,2-dimethoxyethyl)-N4-tritylsuccinamide
- (S)-2-Amino-N1-(cyclohexylmethyl)-N1-(2,2-diethoxyethyl)-N4-benzylsuccinamide
Uniqueness
The uniqueness of (S)-2-Amino-N1-(cyclohexylmethyl)-N1-(2,2-diethoxyethyl)-N4-tritylsuccinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C36H47N3O4 |
|---|---|
Molecular Weight |
585.8 g/mol |
IUPAC Name |
(2S)-2-amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-N'-tritylbutanediamide |
InChI |
InChI=1S/C36H47N3O4/c1-3-42-34(43-4-2)27-39(26-28-17-9-5-10-18-28)35(41)32(37)25-33(40)38-36(29-19-11-6-12-20-29,30-21-13-7-14-22-30)31-23-15-8-16-24-31/h6-8,11-16,19-24,28,32,34H,3-5,9-10,17-18,25-27,37H2,1-2H3,(H,38,40)/t32-/m0/s1 |
InChI Key |
SORNXXHGEPCICC-YTTGMZPUSA-N |
Isomeric SMILES |
CCOC(CN(CC1CCCCC1)C(=O)[C@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N)OCC |
Canonical SMILES |
CCOC(CN(CC1CCCCC1)C(=O)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3,4'-Bipyridin]-5-amine, N-[(4-chloro-3-fluorophenyl)methyl]-](/img/structure/B13138366.png)
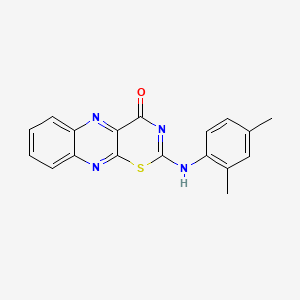
![Tetracosanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt](/img/structure/B13138380.png)
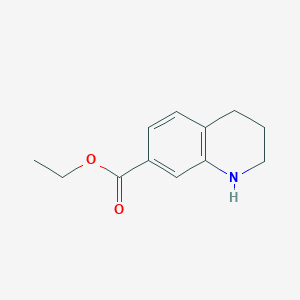
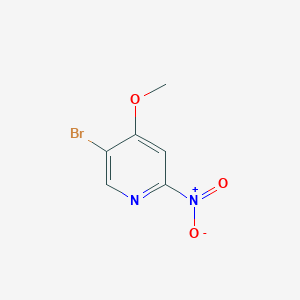
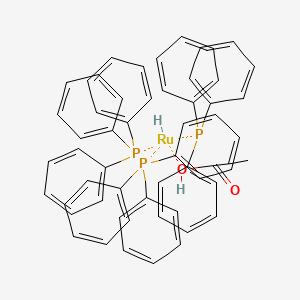

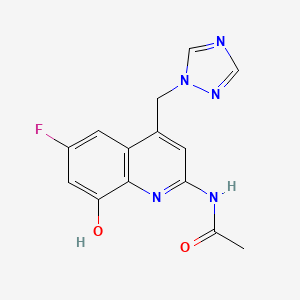
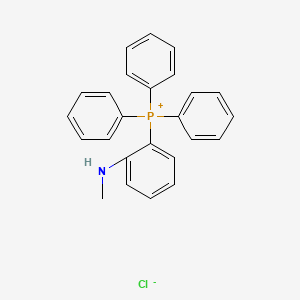

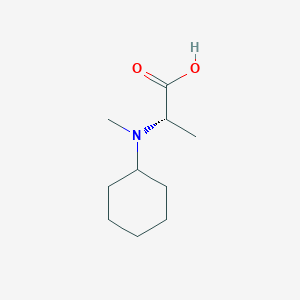

![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(1-oxido-4-pyridinyl)-](/img/structure/B13138467.png)
